Cas no 30854-62-7 (2,3,6,2',3',4',6'-Hepta-O-acetyl-b-lactosyl azide)

2,3,6,2',3',4',6'-Hepta-O-acetyl-β-lactosyl azide is a protected glycosyl azide derivative widely used in carbohydrate chemistry and glycoconjugate synthesis. Its key advantages include high stability under standard storage conditions and compatibility with various glycosylation reactions. The hepta-acetyl groups provide robust protection for hydroxyl functionalities, enabling selective deprotection or further functionalization. The azide moiety serves as a versatile handle for click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating efficient conjugation with biomolecules or polymers. This compound is particularly valuable in the synthesis of complex oligosaccharides, glycopeptides, and glycomimetics, offering precise control over stereochemistry and regioselectivity in glycosidic bond formation.
2,3,6,2',3',4',6'-Hepta-O-acetyl-b-lactosyl azide structure
30854-62-7 structure
Product Name:2,3,6,2',3',4',6'-Hepta-O-acetyl-b-lactosyl azide
CAS No:30854-62-7
MF:C26H35N3O17
MW:661.566008806229
CID:853709
PubChem ID:2725016
Update Time:2025-06-07

2,3,6,2',3',4',6'-Hepta-O-acetyl-b-lactosyl azide Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranosyl azide, 4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-, 2,3,6-triacetate
    • [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
    • 2,3,6,2',3',6'-HEPTA-O-ACETYL-B-LACTOSYL AZIDE
    • Hepta-O-acetyl-β-lactosyl azide
    • 2,3,4,6-TETRAFLUOROBENZYLAMINE HYDROCHLORIDE
    • 2,3,6,2',3',4',6'-Hepta-O-acetyl-b-lactosyl azide
    • 33012-50-9
    • 30854-62-7
    • W-202354
    • J-018167
    • JFCQZWVIHHPJTD-SVRUBWSYSA-N
    • HEPTA-O-ACETYL-BETA-MALTOSYL AZIDE
    • Hepta-O-acetyl-beta-lactosyl azide
    • DTXSID50369331
    • 2,3,6,2',3',6'-Hepta-O-acetyl-b-maltosyl azide
    • [(2R,3R,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{[(2R,3R,4S,5R,6R)-4,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-azidooxan-3-yl]oxy}oxan-2-yl]methyl acetate
    • Hepta-O-acetyl- beta -lactosyl azide
    • AC1MBFZI
    • 1-azido-1-deoxy-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranose
    • Inchi: 1S/C26H35N3O17/c1-10(30)37-8-17-20(21(40-13(4)33)23(42-15(6)35)25(44-17)28-29-27)46-26-24(43-16(7)36)22(41-14(5)34)19(39-12(3)32)18(45-26)9-38-11(2)31/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26+/m1/s1
    • InChI Key: JFCQZWVIHHPJTD-SVRUBWSYSA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O)[C@@H]1[C@@H](COC(C)=O)O[C@H]([C@@H]([C@H]1OC(C)=O)OC(C)=O)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 661.19700
  • Monoisotopic Mass: 661.19664666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 19
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 19
  • Complexity: 1220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 0.3
  • Topological Polar Surface Area: 226Ų

Experimental Properties

  • Melting Point: 177-178 ºC
  • PSA: 261.54000
  • LogP: -0.63084

2,3,6,2',3',4',6'-Hepta-O-acetyl-b-lactosyl azide Security Information

2,3,6,2',3',4',6'-Hepta-O-acetyl-b-lactosyl azide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H209240-2.5mg
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$ 225.00 2022-06-04
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Biosynth
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Biosynth
OH06632-25 mg
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1PlusChem
1P0031YJ-250mg
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$259.00 2025-02-19
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